molecular formula C14H20N6O6 B11051952 3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid

3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid

Cat. No.: B11051952
M. Wt: 368.35 g/mol
InChI Key: YNWDYTBNVAAEFF-UHFFFAOYSA-N
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Description

3,3’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid is a complex organic compound characterized by its unique structure, which includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid typically involves multi-step organic reactions. These steps often include the formation of intermediate compounds through cyclization, followed by functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,3’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid stands out due to its specific structural features, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C14H20N6O6

Molecular Weight

368.35 g/mol

IUPAC Name

3-[9-(2-carboxyethyl)-6,14-dioxo-1,3,5,7,9,11-hexazatetracyclo[9.2.1.05,13.07,12]tetradecan-3-yl]propanoic acid

InChI

InChI=1S/C14H20N6O6/c21-9(22)1-3-15-5-17-11-12-19(13(17)25)7-16(4-2-10(23)24)8-20(12)14(26)18(11)6-15/h11-12H,1-8H2,(H,21,22)(H,23,24)

InChI Key

YNWDYTBNVAAEFF-UHFFFAOYSA-N

Canonical SMILES

C1N(CN2C3N1C(=O)N4C3N(C2=O)CN(C4)CCC(=O)O)CCC(=O)O

Origin of Product

United States

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